Barasertib dihydrochloride

Descripción general

Descripción

AZD 1152 (clorhidrato), también conocido como Barasertib, es un inhibidor altamente potente y selectivo de la quinasa Aurora B. Las quinasas Aurora son quinasas serina/treonina que juegan un papel crucial en la alineación, segregación y citocinesis de los cromosomas durante la mitosis. AZD 1152 (clorhidrato) se utiliza principalmente en la investigación del cáncer debido a su capacidad para inhibir la división celular e inducir la apoptosis en las células cancerosas .

Mecanismo De Acción

AZD 1152 (clorhidrato) ejerce sus efectos inhibiendo selectivamente la quinasa Aurora B. La inhibición de la quinasa Aurora B interrumpe las funciones del punto de control del huso y la alineación de los cromosomas, lo que lleva a la inhibición de la citocinesis y la posterior apoptosis de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen:

Quinasa Aurora B: El objetivo principal, responsable de la fosforilación de la histona H3 en la serina 10.

Punto de control de la asamblea del huso: La interrupción de este punto de control conduce a la detención mitótica y la muerte celular

Análisis Bioquímico

Biochemical Properties

Barasertib dihydrochloride plays a significant role in biochemical reactions by selectively inhibiting Aurora B kinase. This inhibition disrupts the normal function of the enzyme, leading to the failure of proper chromosome alignment and segregation during mitosis . This compound interacts with several biomolecules, including proteins involved in the mitotic checkpoint, such as survivin and INCENP (inner centromere protein). These interactions result in the disruption of the mitotic spindle assembly and ultimately lead to cell cycle arrest and apoptosis .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways by inhibiting the phosphorylation of histone H3, a key substrate of Aurora B kinase . Additionally, this compound affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, such as cyclin B1 and survivin . It also impacts cellular metabolism by disrupting the normal function of mitochondria, leading to increased production of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the ATP-binding pocket of Aurora B kinase. This binding inhibits the kinase activity of Aurora B, preventing the phosphorylation of its substrates . The inhibition of Aurora B kinase activity leads to the disruption of the mitotic checkpoint, resulting in chromosome misalignment and segregation errors . This compound also induces the activation of the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria and subsequent activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 12 hours . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, primarily through the upregulation of efflux transporters and mutations in the Aurora B kinase gene . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause adverse effects, including myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Aurora B kinase activity and subsequent antitumor effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative pathways . The main metabolic pathways involve the cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation and loss of the fluoroaniline moiety . The metabolism of this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolites are excreted primarily through feces, with a smaller proportion excreted in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation and contribute to the development of resistance . This compound is extensively distributed to tissues, with a slow rate of total clearance . It accumulates in tumor tissues, leading to sustained inhibition of Aurora B kinase activity and antitumor effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to Aurora B kinase to exert its inhibitory effects . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its distribution within the cell is sufficient to achieve effective inhibition of Aurora B kinase activity and subsequent antitumor effects .

Métodos De Preparación

AZD 1152 (clorhidrato) se sintetiza como un profármaco de fosfato dihidrógeno de un inhibidor de la quinasa Aurora pirazoloquinazolínica, específicamente AZD 1152-hidroxiquinazolina pirazol anilida (HQPA). La síntesis implica los siguientes pasos:

Formación del núcleo pirazoloquinazolínico: Esto implica la reacción de anilinas apropiadas con derivados de pirazol en condiciones controladas.

Reacciones de sustitución: La estructura del núcleo se somete a diversas reacciones de sustitución para introducir grupos funcionales que mejoran su actividad inhibitoria.

Conversión al profármaco de fosfato dihidrógeno: El paso final implica convertir el compuesto activo en su forma de fosfato dihidrógeno para mejorar su solubilidad y biodisponibilidad.

Los métodos de producción industrial típicamente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

AZD 1152 (clorhidrato) se somete a varios tipos de reacciones químicas:

Oxidación y reducción: Estas reacciones son menos comunes para este compuesto debido a su estructura estable.

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de pirazol y quinazolina, para modificar su actividad y selectividad.

Hidrólisis: En el plasma, AZD 1152 (clorhidrato) se convierte rápidamente en su forma activa, AZD 1152-HQPA, mediante hidrólisis.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis y varios disolventes orgánicos para las reacciones de sustitución. El producto principal formado a partir de estas reacciones es AZD 1152-HQPA, el inhibidor activo de la quinasa Aurora B .

Aplicaciones Científicas De Investigación

AZD 1152 (clorhidrato) tiene varias aplicaciones de investigación científica:

Investigación del cáncer: Se utiliza ampliamente en estudios preclínicos para investigar sus efectos en varias líneas celulares de cáncer, incluidas las leucemias, los cánceres de colon, pulmón y mama. .

Estudios del ciclo celular: Los investigadores utilizan este compuesto para estudiar el papel de la quinasa Aurora B en la regulación del ciclo celular y la mitosis.

Desarrollo de fármacos: AZD 1152 (clorhidrato) sirve como un compuesto líder para desarrollar nuevos inhibidores que se dirigen a las quinasas Aurora para la terapia contra el cáncer.

Comparación Con Compuestos Similares

AZD 1152 (clorhidrato) se compara con otros inhibidores de la quinasa Aurora como ZM447439 y VX-680. Si bien todos estos compuestos inhiben las quinasas Aurora, AZD 1152 (clorhidrato) es único debido a su alta selectividad para la quinasa Aurora B y su capacidad para inducir la apoptosis en una amplia gama de líneas celulares de cáncer .

Compuestos Similares

ZM447439: Un inhibidor potente de las quinasas Aurora A y B, pero con menos selectividad en comparación con AZD 1152 (clorhidrato).

En conclusión, AZD 1152 (clorhidrato) es un compuesto valioso en la investigación del cáncer debido a su potente e inhibición selectiva de la quinasa Aurora B, lo que lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer.

Propiedades

IUPAC Name |

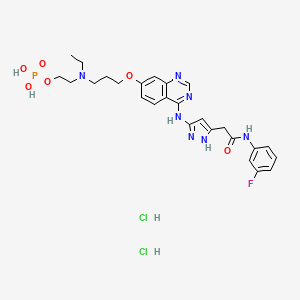

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-50-2 | |

| Record name | Barasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.